Thymidine 5'-triphosphate sodium salt

Description

Precursor Synthesis Pathways

The journey to dTTP begins with the synthesis of its precursors, which can occur through two distinct routes: the de novo pathway and the salvage pathway.

The de novo synthesis of pyrimidine (B1678525) nucleotides is a fundamental biochemical process that builds these essential molecules from simple precursors. microbenotes.com This pathway is responsible for producing the pyrimidine nucleotides necessary for the synthesis of DNA, RNA, and other vital biological compounds. microbenotes.com In eukaryotic cells, the initial steps of this process occur in the cytoplasm, with later stages taking place in the mitochondria. microbenotes.com

The synthesis commences with the formation of carbamoyl (B1232498) phosphate (B84403) from glutamine, carbon dioxide, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II). Subsequently, aspartate transcarbamoylase facilitates the reaction of carbamoyl phosphate with aspartate to yield N-carbamoylaspartate. davuniversity.org Through a series of enzymatic steps, the pyrimidine ring is closed by dihydroorotase to form L-dihydroorotate. davuniversity.org Ultimately, these reactions lead to the formation of uridine (B1682114) 5'-monophosphate (UMP), a central precursor for all other pyrimidine nucleotides. davuniversity.orgacs.org The entire process involves a total of six main stages, starting with the activation of bicarbonate. microbenotes.com

Regulation of this pathway is critical for cellular homeostasis. In bacteria, the enzyme aspartate transcarbamoylase is a key regulatory point, subject to feedback inhibition by the end-product, CTP. davuniversity.org In higher eukaryotes, the rate-limiting enzyme CAD is regulated by mechanisms including reversible phosphorylation and transcriptional changes dependent on the Myc oncogene. nih.gov

In addition to de novo synthesis, cells utilize salvage pathways to recycle pre-existing nucleosides and bases from the degradation of DNA and RNA. wikipedia.orgnih.gov This recycling mechanism is crucial in certain tissues that have a limited capacity for de novo synthesis. wikipedia.org The salvage pathway for thymidine (B127349) begins with the transport of thymidine across the cell membrane. researchgate.net

The key enzyme in this pathway is thymidine kinase (TK), which phosphorylates thymidine to generate thymidine monophosphate (dTMP). nih.govresearchgate.net There are two main forms of this enzyme: TK1, found in the cytoplasm and nucleus, and TK2, located in the mitochondria. nih.gov The activity of TK1 is notably cell cycle-dependent, increasing during the S phase to meet the demands of DNA replication. nih.govnih.gov Following its formation, dTMP can be further phosphorylated to contribute to the cellular dTTP pool. researchgate.net

Enzymatic Conversion Steps to Thymidine 5'-triphosphate

Once the precursor, deoxyuridine monophosphate (dUMP) or thymidine monophosphate (dTMP), is available, a cascade of enzymatic reactions leads to the final product, dTTP.

Thymidylate synthase (TS) plays a pivotal and exclusive role in the de novo synthesis of dTMP. wikipedia.orgtaylorandfrancis.com This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) through a process of reductive methylation. wikipedia.org The methyl group is donated by N5,N10-methylene tetrahydrofolate, which is concurrently oxidized to dihydrofolate. nih.govwikipedia.org This reaction is the sole endogenous pathway for dTMP production, making thymidylate synthase an essential enzyme for DNA replication. wikipedia.orgtaylorandfrancis.com The inhibition of TS leads to an imbalance in deoxynucleotides and an accumulation of dUMP, which can cause DNA damage and "thymineless death" in rapidly dividing cells. wikipedia.orgtaylorandfrancis.com

The de novo dTMP synthesis pathway involves a complex of enzymes, including serine hydroxymethyltransferase (SHMT1) and dihydrofolate reductase (DHFR), which work in synergy with thymidylate synthase. nih.gov This complex is believed to enhance the efficiency of dTMP production by channeling substrates between the active sites of the constituent enzymes. nih.gov

Following the formation of dTMP, either through the de novo or salvage pathway, it undergoes two sequential phosphorylation steps to become dTTP. These reactions are catalyzed by nucleoside monophosphate kinases and nucleoside diphosphate (B83284) kinases.

The first phosphorylation, the conversion of dTMP to thymidine diphosphate (dTDP), is catalyzed by thymidylate kinase (TMPK). wikipedia.orgdrugbank.comwikipedia.org This enzyme utilizes ATP as the primary phosphate donor. drugbank.com The expression and activity of thymidylate kinase are cell cycle-dependent, peaking during the S phase to support DNA synthesis. nih.govwikipedia.org

The final step, the phosphorylation of dTDP to thymidine 5'-triphosphate (dTTP), is carried out by nucleoside diphosphate kinases (NDPKs). wikipedia.orgwikipedia.org NDPKs are enzymes that catalyze the transfer of the terminal phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate (like dTDP). wikipedia.orgnih.gov These enzymes are not specific to thymidine nucleotides and are involved in maintaining the balance of all cellular nucleoside triphosphates. wikipedia.orgresearchgate.net

Regulation of Deoxynucleotide Triphosphate Pool Sizes

Ribonucleotide reductase (RNR), the enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, is a primary site of regulation. nih.gov Its activity is controlled by complex allosteric mechanisms, with ATP activating the enzyme and dATP acting as a feedback inhibitor. nih.gov The activity of RNR is also tightly linked to the cell cycle, with a significant increase in both its synthesis and activation as cells enter the S phase. nih.gov

Furthermore, the enzyme deoxycytidine monophosphate (dCMP) deaminase plays a role in balancing the pyrimidine dNTP pool through its allosteric activation by dTTP and inhibition by dCTP. nih.gov Feedback inhibition also plays a role in the salvage pathway, where dTTP can inhibit thymidine kinase activity, thus regulating the phosphorylation of thymidine. wikipedia.orgnih.gov Recent research has also highlighted the importance of dNTP degradation in controlling pool sizes, with enzymes like the sterile alpha motif and HD-domain containing protein 1 (SAMHD1) acting as a triphosphohydrolase that breaks down dNTPs. nih.govresearchgate.net

Interactive Data Tables

Table 1: Key Enzymes in Thymidine 5'-triphosphate Biosynthesis

| Enzyme | Abbreviation | Function | Pathway |

| Carbamoyl Phosphate Synthetase II | CPS II | Catalyzes the first step of de novo pyrimidine synthesis. | De Novo |

| Aspartate Transcarbamoylase | ATCase | Catalyzes the second, committed step in de novo pyrimidine synthesis. | De Novo |

| Dihydroorotase | Catalyzes the cyclization of N-carbamoylaspartate. | De Novo | |

| Thymidine Kinase | TK | Phosphorylates thymidine to dTMP. | Salvage |

| Thymidylate Synthase | TS | Methylates dUMP to form dTMP. | De Novo |

| Thymidylate Kinase | TMPK | Phosphorylates dTMP to dTDP. | Both |

| Nucleoside Diphosphate Kinase | NDPK | Phosphorylates dTDP to dTTP. | Both |

| Ribonucleotide Reductase | RNR | Reduces ribonucleotides to deoxyribonucleotides. | De Novo |

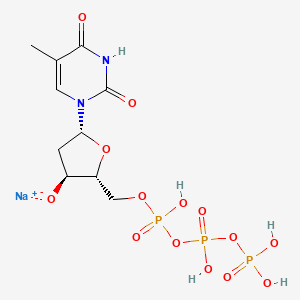

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2R,3S,5R)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O14P3.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;/h3,6-8H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);/q-1;+1/t6-,7+,8+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJRVVFGVXKUKF-HNPMAXIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2NaO14P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18423-43-3 | |

| Record name | Thymidine 5â?²-triphosphate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Regulation of Thymidine 5 Triphosphate

Regulation of Deoxynucleotide Triphosphate Pool Sizes

Allosteric Regulation of Key Biosynthetic Enzymes

Allosteric regulation, where an effector molecule binds to an enzyme at a site other than the active site to modulate its activity, is a primary mechanism governing the rate of dTTP biosynthesis. nih.govelifesciences.org This allows for rapid adjustments in metabolic flux in response to changing cellular needs. The key enzymes in the dTTP synthesis pathway—ribonucleotide reductase, thymidylate synthase, and thymidine (B127349) kinase—are all subject to allosteric control.

Ribonucleotide Reductase (RNR): This enzyme is a central control point in de novo dNTP synthesis, catalyzing the conversion of all four ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs). nih.gov The activity of class Ia RNR, found in humans, is exquisitely regulated by the binding of nucleotide effectors to two distinct allosteric sites on its large RRM1 subunit. nih.govnih.gov

Substrate-Specificity Site: This site ensures a balanced production of the four different dNTPs. nih.govnih.gov The binding of specific dNTPs to this site alters the enzyme's conformation to favor the reduction of a particular substrate. For instance, when dTTP binds to the specificity site, it promotes the reduction of GDP to dGDP. wikipedia.orgnih.gov Similarly, dGTP binding encourages ADP reduction, while ATP or dATP binding favors the reduction of UDP and CDP. nih.govwikipedia.orgnih.gov This intricate cross-regulation maintains the delicate balance of the dNTP pool.

Table 1: Allosteric Regulation of Human Ribonucleotide Reductase (Class Ia)

| Allosteric Site | Effector Molecule | Effect on Enzyme | Substrate Reduction Promoted |

|---|---|---|---|

| Activity Site | ATP | Activation | All Substrates |

| dATP | Inhibition | None (Overall activity blocked) | |

| Substrate-Specificity Site | ATP / dATP | Substrate selection | CDP, UDP |

| dTTP | Substrate selection | GDP | |

| dGTP | Substrate selection | ADP |

Thymidine Kinase (TK): This enzyme functions in the salvage pathway, phosphorylating thymidine to dTMP, which is then further phosphorylated to dTTP. The cytosolic form, TK1, is a key enzyme whose expression peaks during the S-phase of the cell cycle. themedicalbiochemistrypage.orgnih.gov TK1 activity is allosterically inhibited by the end-product dTTP. dermatoljournal.com When dTTP levels are sufficient, it binds to an allosteric site on the TK1 tetramer, which blocks the binding site for ATP and thymidine, thereby halting further thymidine phosphorylation. dermatoljournal.com

Thymidylate Synthase (TS): TS catalyzes the sole de novo pathway for dTMP synthesis by methylating dUMP. nih.gov While it is a critical enzyme for DNA synthesis, its allosteric regulation is less characterized than that of RNR. However, structural studies of human TS have identified a potential ligand-binding site located in the dimer interface, away from the active site. nih.gov It has been proposed that this cavity could serve as an allosteric site, potentially regulating the enzyme's switch between active and inactive conformations in response to cellular demand for dTMP. nih.gov

Feedback Inhibition Mechanisms in Nucleotide Metabolism

Feedback inhibition is a specific form of allosteric control where the final product of a metabolic pathway inhibits an enzyme that acts earlier in the pathway. numberanalytics.comnumberanalytics.com This is a highly efficient and common regulatory strategy in nucleotide metabolism to maintain homeostasis and prevent the wasteful or harmful accumulation of products. The synthesis of dTTP is tightly regulated by such mechanisms.

The primary molecule responsible for this feedback is dTTP itself. High concentrations of dTTP signal that the cellular supply is adequate, triggering the downregulation of its own production by inhibiting key enzymes:

Ribonucleotide Reductase (RNR): As detailed previously, dTTP acts as a feedback inhibitor at the substrate-specificity site of RNR. nih.govwikipedia.org By binding to this site, it specifically promotes the conversion of GDP to dGDP, thereby shifting the enzyme's resources away from the pyrimidine (B1678525) pathway (which would lead to more dTTP) and toward the purine (B94841) pathway. This helps to rebalance (B12800153) the dNTP pools. nih.govnih.gov

Thymidine Kinase (TK): Both the cytosolic (TK1) and mitochondrial (TK2) forms of thymidine kinase are subject to potent feedback inhibition by dTTP. themedicalbiochemistrypage.orgasm.org The crystal structure of human cytosolic TK1 has been determined in a complex with its feedback inhibitor, dTTP, providing a molecular basis for this regulation. nih.govcapes.gov.br For mitochondrial TK2, studies have shown that the recombinant enzyme contains a tightly bound dTTP molecule in a 1:1 molar ratio. asm.orgnih.gov The binding of substrates like thymidine can displace this bound inhibitor, leading to an apparent activation of the enzyme. nih.gov This indicates that the catalytic activity of TK2 in the mitochondria is continuously modulated by the local concentration of dTTP.

The relaxation of this feedback inhibition is equally important. For instance, in response to DNA damage, dNTP levels increase significantly, a process that relies on the relaxed feedback inhibition of RNR to provide the necessary building blocks for DNA repair. nih.gov

Intracellular Localization and Compartmentalization of Thymidine 5'-triphosphate Pools

Eukaryotic cells are defined by their use of membrane-bound organelles to compartmentalize cellular processes, which allows for increased efficiency and specialization. jackwestin.comyoutube.com The synthesis and utilization of dTTP are prime examples of this principle, with distinct pools of the nucleotide maintained in the cytosol and the mitochondria to serve the separate genetic systems housed in the nucleus and mitochondria, respectively. pnas.orgnih.gov

These two pools are physically separated by the inner mitochondrial membrane but are in constant and dynamic communication. pnas.orgnih.gov The maintenance and sourcing of these pools are adapted to the metabolic state of the cell.

Cytosolic Pool: The cytosolic dNTP pool provides the precursors for nuclear DNA replication and repair. pnas.org Its primary source is de novo synthesis via the coordinated action of enzymes like ribonucleotide reductase and thymidylate synthase, supplemented by the salvage pathway activity of TK1. nih.govthemedicalbiochemistrypage.org The concentration of this pool is tightly regulated and fluctuates with the cell cycle, rising dramatically during the S-phase to accommodate the demands of DNA replication. nih.gov

Mitochondrial Pool: Mitochondria contain their own DNA (mtDNA) and the machinery to replicate it, which requires a local supply of dNTPs. pnas.org This mitochondrial dNTP pool is distinct from the cytosolic pool, though not entirely independent. nih.gov The origin of mitochondrial dTTP varies based on the cell's proliferative status:

In proliferating (cycling) cells , the primary source of mitochondrial dTTP is the import of nucleotides synthesized de novo in the cytosol. pnas.orgnih.govpnas.org

In non-proliferating (resting) cells , where cytosolic de novo synthesis is low, the mitochondrial salvage pathway, driven by the enzyme thymidine kinase 2 (TK2), becomes the more significant contributor to the local dTTP pool. pnas.orgnih.govpnas.org

Isotope-flow experiments have provided definitive evidence for the interplay between these compartments. Studies have shown that thymidine phosphates can be rapidly exported from the mitochondria to the cytosol, and conversely, that cytosolic nucleotides are imported into the mitochondria. nih.govpnas.org This rapid mixing ensures that both compartments have access to the necessary precursors. The strong correlation observed between cytosolic and mitochondrial dNTP concentrations in normal cells underscores this interdependence. nih.gov The reliance of mitochondria on cytoplasmic nucleotide metabolism is further highlighted by the fact that genetic defects in cytosolic enzymes can lead to the depletion of mitochondrial dNTP pools and mtDNA. nih.gov

Table 2: Comparison of Cytosolic and Mitochondrial dTTP Pools

| Feature | Cytosolic Pool | Mitochondrial Pool |

|---|---|---|

| Primary Function | Nuclear DNA replication and repair | Mitochondrial DNA (mtDNA) replication and repair |

| Primary Source (Proliferating Cells) | De novo synthesis (RNR, TS) & Salvage (TK1) | Import from cytosol pnas.orgnih.gov |

| Primary Source (Resting Cells) | Low level of synthesis | Salvage pathway (TK2) & Import from cytosol pnas.orgnih.gov |

| Key Kinase | Thymidine Kinase 1 (TK1) | Thymidine Kinase 2 (TK2) |

| Relationship | Physically separate but in rapid, dynamic communication and exchange nih.govpnas.org |

Methodological Applications in Molecular Biology Research

Utilization in Nucleic Acid Synthesis Assays

The enzymatic synthesis of DNA in vitro is a cornerstone of modern molecular biology, with Thymidine (B127349) 5'-triphosphate (dTTP) being one of the four essential deoxynucleoside triphosphates (dNTPs) required by DNA polymerases. sigmaaldrich.comsigmaaldrich.com Its role is fundamental in assays that amplify DNA for detection, quantification, and sequencing.

Thymidine 5'-triphosphate sodium salt is an indispensable component for in vitro DNA synthesis reactions, including the Polymerase Chain Reaction (PCR), quantitative PCR (qPCR), reverse transcription PCR (RT-PCR), and DNA sequencing. excedr.comscientificlabs.co.uksigmaaldrich.com In these processes, a DNA polymerase synthesizes new DNA strands complementary to a template. The polymerase incorporates dATP, dGTP, dCTP, and dTTP into the growing chain according to the template sequence. sigmaaldrich.comsigmaaldrich.com

The purity of the dNTPs, including dTTP, is critical for the success of these sensitive amplification techniques. sigmaaldrich.com High-purity dTTP ensures the fidelity and efficiency of the polymerase, leading to accurate and robust amplification of the target DNA sequence. Commercially available PCR-grade dTTP solutions are typically certified to be free of impurities and inhibitors that could compromise the reaction. sigmaaldrich.com Human DNA Polymerase η, a translesion synthesis (TLS) polymerase, has been shown to incorporate both dCTP and dTTP with similar efficiencies opposite certain DNA lesions like O6-Methyl-2′-deoxyguanosine. nih.gov

Isothermal amplification techniques, which amplify nucleic acids at a constant temperature, also rely on Thymidine 5'-triphosphate as a key substrate. nih.gov Methods such as Loop-Mediated Isothermal Amplification (LAMP), Helicase-Dependent Amplification (HDA), and Recombinase Polymerase Amplification (RPA) offer rapid and simple alternatives to traditional PCR for nucleic acid detection. nih.gov

In LAMP, for instance, a Bst DNA polymerase with strand displacement activity synthesizes large amounts of DNA, a process that requires a supply of dNTPs, including dTTP. nih.govnih.gov As the polymerase incorporates dNTPs, pyrophosphate ions are released as a byproduct. nih.gov This release can be used as an indicator of a successful amplification reaction; the pyrophosphate reacts with magnesium ions in the buffer to form a visible precipitate, allowing for easy detection of the product. nih.gov Similarly, HDA utilizes a helicase to unwind DNA and a polymerase to synthesize new strands, a process fundamentally dependent on the availability of all four dNTPs. nih.gov

Labeling and Tracing Methodologies

Analogs of thymidine are widely used to label newly synthesized DNA, providing powerful tools for studying cellular processes like DNA replication and proliferation. These analogs are designed to be incorporated into DNA in place of thymidine and are subsequently detected by various means.

Historically, tritiated thymidine ([³H]-thymidine) was a primary tool for studying DNA synthesis. nih.govmdpi.com This radioactive isotopically-labeled nucleoside is incorporated into the DNA of replicating cells during the S phase. nih.gov Its presence can then be detected through techniques like autoradiography, which reveals the location of DNA synthesis within cells and tissues, or by scintillation counting for quantification. nih.govsigmaaldrich.com

This method was instrumental in foundational discoveries, such as elucidating the semi-conservative nature of DNA replication. mdpi.comnih.gov However, the use of [³H]-thymidine has significant drawbacks. The handling and disposal of radioactive materials pose safety concerns, and the technique can be labor-intensive. sigmaaldrich.com Furthermore, studies have shown that the radiation emitted by [³H]-thymidine can induce DNA damage, cell-cycle arrest, and apoptosis, thereby perturbing the very process it is meant to measure. nih.gov Research comparing it with stable isotope methods suggests that [³H]-thymidine can inhibit the rate of DNA synthesis, indicating that results from such experiments should be interpreted with caution. nih.gov In some studies, the peak incorporation of [³H]-thymidine into newly replicated DNA (matrix DNA) was observed to precede the peak specific activity in the soluble thymidine triphosphate (TTP) pool, suggesting a possible direct channeling of exogenous thymidine to the replication site. osti.gov

To overcome the limitations of radiolabeling, non-radioactive analogs of dTTP have been developed for DNA labeling and detection.

Fluorescent Analogs : These are thymidine mimics that contain a fluorescent group. rsc.orgnih.gov An example is DMAT (dimethylaniline-fused 2'-deoxyuridine), which functions as a fluorescent surrogate of thymidine. rsc.orguzh.ch These analogs can be incorporated into DNA during replication and their fluorescence allows for direct visualization and analysis of nucleic acid structure, location, and interactions without the need for secondary detection molecules. nih.gov The fluorescence properties of these analogs are often sensitive to the local environment, such as base pairing, which provides a powerful tool for studying DNA dynamics. rsc.orguzh.ch

Biotinylated Analogs : In this approach, a biotin (B1667282) molecule is attached to a dNTP, such as dUTP or dCTP, which can be used as a substitute for dTTP in many enzymatic reactions. biotium.comjenabioscience.commedchemexpress.com Analogs like Biotin-11-dUTP or Biotin-16-dUTP can be incorporated into DNA by DNA polymerases during PCR, nick translation, or 3'-end labeling. biotium.commedchemexpress.com The biotin tag itself is not directly visualized but is detected with high specificity and affinity by streptavidin, a protein that can be conjugated to a fluorescent dye or an enzyme (like horseradish peroxidase) for colorimetric or chemiluminescent detection. biotium.com This methodology is widely used to generate biotinylated DNA probes for techniques like in situ hybridization and is also a key component of the TUNEL (TdT-mediated dUTP Nick End Labeling) assay for detecting apoptosis. biotium.comtu-darmstadt.de

The measurement of cell proliferation is crucial in many areas of biological research. Assays using the thymidine analogs Bromodeoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are well-established methods for detecting DNA synthesis in actively dividing cells. sigmaaldrich.combaseclick.eu

Bromodeoxyuridine (BrdU) : BrdU is a synthetic analog of thymidine where the methyl group at the 5-position is replaced by a bromine atom. bio-rad-antibodies.com It is readily incorporated into the newly synthesized DNA of proliferating cells during the S phase of the cell cycle. nih.govcellsignal.comgriffith.edu.au After incorporation, the BrdU can be detected using specific monoclonal antibodies. abcam.com A critical step in this method is DNA denaturation, typically using acid or heat, which is necessary to separate the DNA strands and expose the incorporated BrdU to the antibody. bio-rad-antibodies.comcellsignal.com BrdU assays are a non-radioactive alternative to [³H]-thymidine uptake and can be used in various applications, including immunocytochemistry, immunohistochemistry, and flow cytometry, to quantify cell proliferation. sigmaaldrich.comnih.govabcam.com

5-ethynyl-2'-deoxyuridine (EdU) : EdU is a more recent thymidine analog that represents a significant improvement over the BrdU method. nih.govsigmaaldrich.com Instead of a bromine atom, EdU contains a small, terminal alkyne group. baseclick.eugriffith.edu.au This alkyne group enables detection via a copper-catalyzed "click chemistry" reaction with a fluorescently labeled azide (B81097) probe. nih.govgriffith.edu.au The major advantage of the EdU assay is that the detection reaction does not require harsh DNA denaturation. sigmaaldrich.comelabscience.com This preserves cell morphology and the integrity of cellular structures, allows for simpler and faster protocols, and is more compatible with multiplexing experiments where other cellular components are simultaneously labeled. baseclick.euelabscience.com While EdU provides highly sensitive and quantitative detection of proliferating cells, some studies indicate that long-term exposure can affect cell viability and cell cycle progression in certain cell types, suggesting that its suitability should be evaluated for each specific experimental context. nih.gov

| Feature | Bromodeoxyuridine (BrdU) Assay | 5-ethynyl-2'-deoxyuridine (EdU) Assay |

| Analog | 5-bromo-2'-deoxyuridine (B1667946) (Thymidine analog) bio-rad-antibodies.com | 5-ethynyl-2'-deoxyuridine (Thymidine analog) elabscience.com |

| Incorporation | During S-phase of the cell cycle into newly synthesized DNA. cellsignal.com | During S-phase of the cell cycle into newly synthesized DNA. baseclick.eu |

| Detection Method | Antibody-based (anti-BrdU antibody). nih.govabcam.com | "Click chemistry" reaction with a fluorescent azide. nih.govgriffith.edu.au |

| DNA Denaturation | Required (e.g., acid, heat treatment). bio-rad-antibodies.comcellsignal.com | Not required. sigmaaldrich.comelabscience.com |

| Protocol Time | Longer, due to denaturation and antibody incubation steps. | Faster, streamlined protocol (detection in ~30 mins). elabscience.com |

| Multiplexing | Can be challenging due to harsh denaturation conditions. | Highly compatible with multiplexing for richer results. baseclick.euelabscience.com |

| Sensitivity | Established and widely used. | Generally more sensitive due to the small size of the detection molecule. elabscience.com |

Quantitative Analysis of Intracellular Deoxynucleotide Pools

The precise measurement of intracellular deoxynucleoside triphosphate (dNTP) pools, including dTTP, is critical for understanding cellular metabolism, DNA replication, and the effects of certain therapeutic agents. Imbalances in these pools can lead to detrimental biological consequences. nih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for the separation and quantification of intracellular dNTPs. nih.govnih.gov Thymidine 5'-triphosphate sodium salt is frequently used as a standard for the quantification of dTTP in cellular lysates. oup.comacs.org

Researchers have developed robust and sensitive HPLC-MS/MS methods for the direct and simultaneous quantification of dNTPs from cell and tissue extracts. nih.govnih.gov These methods often employ specialized columns, such as the Thermo Hypercarb or Supelcogel ODP-50, to achieve chromatographic separation. nih.govnih.gov For instance, one method utilized a Supelcogel ODP-50 column with a mobile phase gradient of 5 mM N,N-dimethylhexylamine (DMHA) buffered to pH 7 and acetonitrile, successfully separating dTTP from other dNTPs and NTPs. nih.gov In this analysis, the retention time for dTTP was recorded at 20.68 minutes. nih.gov Another fast and sensitive HPLC-MS/MS method reported a linear assay range between 50 nM and 10 μM in cell lysate, demonstrating the precision required for biological samples. nih.gov

Table 1: Examples of LC-MS/MS Methods for dTTP Quantification

| Parameter | Method 1 nih.gov | Method 2 nih.gov |

| Technique | HPLC-MS/MS | HPLC-MS/MS |

| Column | Supelcogel ODP-50 (150x2.1 mm) | Thermo Hypercarb (50x2.1 mm) |

| Mobile Phase A | 5 mM DMHA in water, pH 7 | 0.1M ammonium (B1175870) acetate, pH 9.5 |

| Mobile Phase B | 5 mM DMHA in 50:50 ACN/water | 0.1% ammonium hydroxide (B78521) in ACN |

| Flow Rate | 0.2 mL/min | 0.3 mL/min |

| Analyte | dTTP and other (d)NTPs | dTTP and other dNTPs |

| LLOQ | 50 nM | 62.5 fmol (on column) |

LLOQ: Lower Limit of Quantification

Enzymatic assays provide an alternative to chromatographic methods for quantifying dNTP pools. These methods leverage the high specificity of DNA polymerases. nih.gov The fundamental principle involves using a synthetic single-stranded DNA template-primer where the dNTP to be measured (e.g., dTTP) is the limiting nucleotide for the polymerase reaction. nih.govnih.gov The reaction mixture contains the other three dNTPs in excess and one radioactively or fluorescently labeled dNTP. nih.govoup.com The amount of labeled dNTP incorporated by the DNA polymerase is directly proportional to the amount of the target dNTP in the sample. nih.gov

For example, in an assay for dCTP, the template can be designed so that the incorporation of one dCTP molecule allows for the subsequent incorporation of multiple labeled dATP molecules, amplifying the signal. nih.gov Similarly, for a dTTP assay, a template would be used where dTTP is the limiting nucleotide, and the incorporation of a labeled nucleotide like [α-³²P]dATP or the fluorescence of a DNA-binding dye like EvaGreen is measured. nih.govnih.gov These assays can be highly sensitive, capable of measuring dNTP levels from as few as 20,000 cultured cells. nih.gov The choice of DNA polymerase (e.g., Klenow fragment, Taq polymerase) is critical and must be optimized to ensure linearity and minimize interference from ribonucleotides. nih.gov

Applications in Synthetic Biology and Genetic Engineering

As a primary building block of DNA, dTTP is indispensable for synthetic biology and genetic engineering, fields that rely on the in vitro synthesis and modification of genetic material. nih.govproteomexchange.org

The chemical synthesis of DNA, a cornerstone of synthetic biology, typically begins with the creation of short single-stranded oligonucleotides using phosphoramidite (B1245037) chemistry. proteomexchange.org While this initial step uses nucleoside phosphoramidites, the subsequent assembly of these oligonucleotides into larger, double-stranded DNA constructs like genes and entire genetic circuits heavily relies on enzymatic methods. proteomexchange.org

Techniques such as Polymerase Chain Reaction (PCR) and various assembly methods (e.g., Gibson assembly, Golden Gate cloning) use DNA polymerases to synthesize DNA. These enzymes require a supply of all four dNTPs—dATP, dGTP, dCTP, and dTTP—to build the new DNA strands. nih.govnih.gov Therefore, Thymidine 5'-triphosphate sodium salt is a standard and crucial component in the dNTP mixes used for these reactions, enabling the construction of everything from individual synthetic genes to entire genomes. proteomexchange.orgwikipedia.org

Modern genome-editing technologies, including CRISPR-Cas9 and TALENs, have revolutionized genetic engineering by enabling precise modifications to the genomes of living organisms. acs.org These systems function by creating targeted DNA double-strand breaks (DSBs) at specific genomic loci. acs.org The cell's natural DNA repair machinery then mends these breaks. acs.org

One of the major repair pathways, Homology-Directed Repair (HDR), can be exploited to introduce precise genetic changes by providing a donor DNA template. acs.org The cell uses this template to repair the break, which involves new DNA synthesis to incorporate the desired sequence. This synthesis step requires the full complement of cellular dNTPs, including an adequate supply from the intracellular dTTP pool, to accurately replicate the template sequence into the genome. acs.org

Design and Evaluation of Deoxynucleotide Analogues as Research Probes

The structural similarity of various analogues to thymidine allows them to be used as powerful research probes to investigate DNA synthesis and other cellular processes. nih.govwikipedia.org These analogues are designed to be incorporated into newly synthesized DNA in place of thymidine.

A prominent class of thymidine analogues includes halogenated pyrimidines like 5-bromo-2'-deoxyuridine (BrdU), 5-chloro-2'-deoxyuridine (B16210) (CldU), and 5-iodo-2'-deoxyuridine (IdU). nih.govwikipedia.org Once incorporated into DNA, these analogues can be detected using specific antibodies, allowing for the labeling and characterization of dividing cells. wikipedia.org

A more recent breakthrough is the thymidine analogue 5-ethynyl-2′-deoxyuridine (EdU). nih.gov The alkyne group in EdU can be detected via a highly specific and efficient copper-catalyzed "click chemistry" reaction with a fluorescent azide probe. This detection method does not require DNA denaturation, preserving cellular structure and allowing for a wider range of experimental applications than BrdU. nih.gov Other research has focused on creating thymidine mimics of varying sizes to probe the steric constraints within the active site of DNA polymerase. Additionally, radiolabeled versions, such as [methyl-³H]-Thymidine 5'-triphosphate, are used in assays for in vitro DNA replication.

Table 2: Examples of Thymidine Analogues as Research Probes

| Analogue | Detection Method | Key Feature/Application | Reference(s) |

| 5-bromo-2'-deoxyuridine (BrdU) | Antibody-based | Gold standard for labeling newly synthesized DNA; requires DNA denaturation. | nih.gov, wikipedia.org |

| 5-ethynyl-2'-deoxyuridine (EdU) | Click Chemistry (fluorescent azide) | Rapid detection without DNA denaturation; preserves cellular integrity. | nih.gov, |

| 5-chloro-2'-deoxyuridine (CldU) | Antibody-based | Can be used with other halogenated analogues for multi-labeling studies. | wikipedia.org |

| 5-iodo-2'-deoxyuridine (IdU) | Antibody-based | Used in combination with other analogues to track cell proliferation over time. | wikipedia.org |

| [methyl-³H]-dTTP | Autoradiography / Scintillation | Radioactive labeling for quantifying DNA synthesis in vitro. | |

| Azidothymidine (AZT) | N/A (used as an inhibitor) | A thymidine analogue that, in its triphosphate form, inhibits reverse transcriptase. |

Broader Academic Implications and Future Research Directions

Role in Understanding Fundamental Biological Processes

The study of dTTP is pivotal for dissecting some of the most fundamental processes within a cell, namely the replication of the genome and the response to DNA damage.

Thymidine (B127349) 5'-triphosphate is one of the four deoxyribonucleoside triphosphates (dNTPs) that serve as the essential building blocks for DNA replication. wikipedia.orgsbsgenetech.com The enzyme DNA polymerase catalyzes the incorporation of dTTP into a growing DNA strand, using a DNA template to ensure accuracy. ncert.nic.inyoutube.com This process is fundamental to cell division, growth, and heredity. sbsgenetech.combaseclick.eu

Research has shown that the maintenance of balanced dNTP pools is critical for the fidelity of DNA replication. sbsgenetech.com Imbalances in the concentrations of the four dNTPs, including dTTP, can lead to increased mutation rates and genomic instability, as they can affect the accuracy of DNA polymerases. sbsgenetech.comnih.gov Studies in yeast, for example, have demonstrated that elevated levels of dTTP and dCTP lead to a similar increase in replication errors on both the leading and lagging DNA strands. nih.gov This highlights that both strands are equally at risk from dNTP pool imbalances. nih.gov

Furthermore, the dynamics of dTTP supply are crucial for both nuclear and mitochondrial DNA (mtDNA) synthesis. nih.gov Mitochondria can obtain dTTP through two main pathways: import from the cytosol or intra-mitochondrial salvage pathways. nih.gov Isotope-flow experiments have revealed a rapid mixing of cytosolic and mitochondrial dTTP pools, suggesting that in proliferating cells, the import of cytosolic nucleotides is the primary source for mtDNA replication. nih.gov In contrast, the intra-mitochondrial salvage pathway, which involves the enzyme thymidine kinase 2, is thought to be more critical in non-dividing (resting) cells. nih.gov Understanding these distinct supply dynamics is essential for research into genetic mitochondrial diseases. nih.gov

The integrity of dNTP pools, including dTTP, is intimately linked to the cell's ability to respond to and repair DNA damage. The free dNTP pool is more susceptible to oxidative damage than the bases within a stable DNA duplex. nih.gov Damage to dNTPs can lead to their incorporation into DNA, causing mutations and genomic instability. nih.gov

Studies on human hepatocellular cancer cells have shown that pretreatment with thymidine can offer protection against DNA damage induced by hydrogen peroxide. nih.gov This protective effect is associated with the perturbation of ribonucleotide and deoxyribonucleotide pools and an arrest of the cell cycle in the G0/G1 phase, allowing more time for repair before replication commences. nih.gov

Furthermore, analogues of dTTP have been instrumental in investigating the enzymes involved in DNA repair. For example, 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) has been used to probe the roles of different DNA polymerases. nih.gov Research has shown that DNA repair synthesis in human fibroblasts is sensitive to inhibition by ddTTP, with kinetics suggesting the involvement of DNA polymerase delta in the repair of ultraviolet-induced DNA damage. nih.gov This demonstrates how studying the interaction of dTTP and its analogues with cellular machinery can help to identify the specific enzymes responsible for maintaining genome integrity. nih.gov

Development of Advanced Analytical Techniques for Nucleotide Profiling

The critical role of dNTP concentrations in cellular health and disease has driven the development of highly sensitive and accurate analytical methods for their quantification. Profiling the intracellular levels of dTTP and other dNTPs is essential for understanding their metabolic pathways and the effects of drugs that target nucleotide metabolism. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful technique for the direct and simultaneous quantification of intracellular dNTPs. nih.govnih.govuw.edu These methods offer significant advantages in sensitivity and speed over older techniques. nih.govuw.edu Researchers have developed robust LC-MS/MS protocols capable of measuring dNTPs from various biological samples, including cultured cells and tissue extracts. nih.govnih.gov

For instance, one validated HPLC-MS/MS method uses a porous graphitic carbon column and can quantify dNTPs in a run time of just 10 minutes. nih.govuw.edu Another method, employing an ion-pair LC-MS/MS approach, was optimized for the simultaneous determination of eight different nucleoside triphosphates, including dTTP, in cellular samples. researchgate.net The validation of these methods demonstrates excellent linearity and precision, making them suitable for detailed studies of nucleotide metabolism in contexts like cancer research and clinical trials. nih.govnih.gov

| Parameter | Method 1 (Porous Graphitic Carbon) nih.govuw.edu | Method 2 (Ion Trap MS) nih.gov |

|---|---|---|

| Linearity (r²) | >0.99 | Not specified |

| Lower Limit of Quantification (LLOQ) | 62.5 femtomole injection | 50 nM |

| Within-Day Precision (CV%) | <22% (at LLOQ) | 15.1% (for dTTP at LLOQ) |

| <11% (other concentrations) | 3.0–9.0% (for dNTPs at 500–5000 nM) | |

| Between-Day Precision (CV%) | <20% (at LLOQ) | 9.5% (for dTTP at LLOQ) |

| <7% (other concentrations) | 3.0–11.0% (for dNTPs at 500–5000 nM) | |

| Within-Day Accuracy | 89-122% | 93.0–119.0% |

Computational Approaches to Deoxynucleotide Metabolism and Interaction Modeling

Computational modeling has become an indispensable tool for understanding the complex network of reactions that govern deoxynucleotide metabolism. nih.govpsu.edu These models allow researchers to simulate the dynamics of dTTP pools and predict how they are affected by various cellular states and genetic alterations.

A prominent example is the computational model of mitochondrial deoxynucleotide metabolism and DNA replication. nih.govpsu.eduphysiology.org This model integrates the transport of deoxynucleosides, their phosphorylation into dNTPs like dTTP, and their polymerization into mtDNA. nih.gov By simulating different cell types (e.g., rapidly dividing vs. postmitotic cells), the model generated several testable hypotheses. nih.govpsu.edu For instance, it predicted that mitochondrial dNTP pools are only sufficient for a fraction of a single mtDNA replication event and that the rate-limiting factors for mtDNA synthesis differ between dividing and non-dividing cells. nih.govpsu.edu

Molecular dynamics simulations are also used to study the interactions between dTTP and enzymes at an atomic level. nih.gov Such studies have been applied to human terminal deoxynucleotidyl transferase (TdT), an enzyme that exhibits strong selectivity for different dNTPs. nih.gov By simulating the impact of specific amino acid substitutions, researchers can investigate the structural basis for this selectivity and potentially engineer enzymes with altered or equalized preferences for dNTPs, which has significant biotechnological applications. nih.gov

Exploration of Novel Enzymatic Activities Involving Thymidine 5'-triphosphate

While the primary role of dTTP is in DNA synthesis, research continues to uncover novel enzymatic activities and interactions involving this nucleotide. drugbank.compnas.org dTTP serves as a substrate or regulator for a variety of enzymes beyond canonical DNA polymerases. For example, it is a substrate for thymidylate synthase in its synthesis pathway and can be hydrolyzed by thymidine-triphosphatases. wikipedia.orgsigmaaldrich.com It also acts as an allosteric inhibitor of deoxycytidylate deaminase, a key enzyme in pyrimidine (B1678525) metabolism, demonstrating its role in feedback regulation. nih.gov

The use of dTTP analogues has been particularly fruitful in exploring the fundamental mechanisms of enzymatic fidelity. Studies using a nonpolar nucleoside analog of thymidine, which cannot form traditional Watson-Crick hydrogen bonds, have yielded surprising results. pnas.orgpnas.org The triphosphate of this analog was found to be a surprisingly good substrate for the Klenow fragment of E. coli DNA polymerase I, and it was inserted opposite adenine (B156593) with high selectivity. pnas.orgpnas.org This suggests that while hydrogen bonds are important, the shape and steric complementarity between the incoming nucleotide, the enzyme's active site, and the template DNA play a more significant role in replication fidelity than previously thought. pnas.orgpnas.org

Future research may focus on identifying new enzymes that utilize or are regulated by dTTP, potentially uncovering new metabolic pathways or regulatory networks. plos.org The study of enzyme promiscuity—the ability of an enzyme to act on non-native substrates—could reveal unexpected roles for dTTP or lead to the engineering of novel biocatalysts. plos.org

Integration into Multi-Omics Research for Comprehensive System Biology Understanding

The advancement of high-throughput technologies has enabled the era of multi-omics research, where data from genomics, transcriptomics, proteomics, and metabolomics are integrated to provide a holistic view of biological systems. nih.govnih.govmdpi.com As a key metabolite, dTTP is an important component of the metabolome, and its quantification provides a direct readout of the cell's physiological state and DNA synthetic capacity. frontiersin.orgnih.gov

Integrating metabolomic data, including dTTP levels, with other omics layers allows researchers to connect genetic variations (genomics) and gene expression changes (transcriptomics) to functional outcomes at the protein (proteomics) and metabolite levels. nih.govwustl.eduresearchgate.net This systems biology approach is crucial for unraveling complex disease mechanisms, such as those in cancer or metabolic disorders, where alterations in DNA replication and repair are common. mdpi.comfrontiersin.org

Q & A

Q. What are the primary applications of dTTP in molecular biology techniques?

dTTP is a critical substrate in DNA synthesis reactions, including PCR amplification, DNA sequencing, cDNA synthesis, and molecular cloning. It serves as one of the four essential dNTPs (deoxyribonucleotide triphosphates) required for DNA polymerase activity. For example, in RT-PCR, dTTP is part of a dNTP mix that ensures accurate replication of template DNA .

Q. How should dTTP be stored to maintain stability?

- Long-term storage (infrequent use): Aliquot and store at -70°C to prevent degradation.

- Regular use: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles, which can hydrolyze the triphosphate group and reduce efficacy. Solutions in water (e.g., 100 mM) should be prepared in small working aliquots to minimize temperature fluctuations .

Q. What methods are used to verify dTTP purity and detect contaminants?

- HPLC analysis: Purity (>96%) is confirmed via reverse-phase HPLC, ensuring minimal presence of di- or monophosphate contaminants .

- Spectrophotometry: Measure absorbance ratios (A250/A260 and A280/A260) to validate nucleotide integrity. For dTTP, λmax is ~253 nm, with expected ratios of A250/A260 ≈ 1.15 and A280/A260 ≈ 0.67 .

- Enzyme-based assays: Incubate with DNA/RNA polymerases (e.g., Taq or Sequenase) to confirm absence of DNase/RNase contamination, which could degrade experimental substrates .

Q. How are dTTP working solutions prepared for experimental use?

- Dilute stock solutions (e.g., 100 mM in H₂O) to desired concentrations using nuclease-free water or Tris buffer (pH 7.0–7.5).

- Sterilize by filtration (0.22 µm) to avoid microbial contamination. Validate concentrations using spectrophotometry (ε = 8,400 M⁻¹cm⁻¹ at 253 nm) .

Advanced Research Questions

Q. How can dTTP concentration be optimized for high-fidelity PCR or enzymatic assays?

- Titrate dTTP concentrations (0.1–1.0 mM) alongside other dNTPs to balance polymerization efficiency and error rates. Excess dNTPs inhibit polymerases, while insufficient amounts cause incomplete extension .

- Use kinetic assays (e.g., real-time PCR with SYBR Green) to correlate amplification efficiency with dNTP availability .

Q. How do dTTP and other dNTPs synergize in nucleotide-pool balance studies?

- Metabolic profiling: Quantify intracellular dNTP pools via LC-MS under varying conditions (e.g., cell cycle phases). Imbalanced ratios (e.g., high dTTP/dCTP) can induce replication errors .

- Kinetic modeling: Use Michaelis-Menten parameters to simulate dNTP competition in DNA synthesis, informing optimal ratios for in vitro replication systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.